6-Aminoerythrosin
Description
Significance of Xanthene-based Fluorescent Probes in Scientific Disciplines
Xanthene-based dyes, including fluoresceins and rhodamines, are fundamental tools in many scientific disciplines due to their exceptional photophysical properties. researchgate.net These properties often include high molar extinction coefficients, strong fluorescence quantum yields, good photostability, and solubility in aqueous media, making them ideal for bioimaging and diagnostics. researchgate.net
The core structure of these dyes features a xanthene ring system, which provides a rigid and planar chromophore responsible for their fluorescence. mdpi.comencyclopedia.pub A key feature of many modern xanthene probes is a spirocyclic ring system. mdpi.comencyclopedia.pubsioc-journal.cn This structure allows the dye to exist in a colorless and non-fluorescent "off" state, which can be converted to a colorful and highly fluorescent "on" state in response to a specific analyte or environmental change, such as pH or the presence of certain enzymes. mdpi.comsioc-journal.cn This switching capability is the basis for designing highly specific activatable probes.
The versatility of xanthene dyes is further enhanced by the ease with which their structure can be chemically modified. encyclopedia.pub These modifications allow for the fine-tuning of their absorption and emission spectra, enabling their use in multicolor imaging applications. aatbio.comencyclopedia.pub Scientists have successfully developed xanthene-based probes for a multitude of purposes, including:
Fluorescence Microscopy: Visualizing specific cellular structures, proteins, and organelles in both live and fixed cells. nih.govslideshare.netnih.gov
Enzyme Detection: Creating probes that become fluorescent only upon interaction with a target enzyme, allowing for the real-time monitoring of enzymatic activity. mdpi.com
Bio-labeling: Covalently attaching to biomolecules like proteins, nucleic acids, and antibodies to track their location and dynamics. aatbio.combaseclick.eu
Super-Resolution Microscopy: Developing specialized dyes that enable advanced imaging techniques to overcome the diffraction limit of light, providing nanoscale resolution. encyclopedia.pubnih.gov
Historical Context of Erythrosin and its Aminated Derivatives in Research
Erythrosin, also known as Erythrosine B, CI 45430, or FD&C Red No. 3, is a xanthene dye that was first discovered in 1876 by the Swiss chemist Karl Kussmaul. mfa.orgwikipedia.org It is an organoiodine compound, specifically the disodium (B8443419) salt of 2,4,5,7-tetraiodofluorescein. wikipedia.orgusv.ro Historically, it found widespread use as a colorant for textiles like wool and silk, as well as in inks, cosmetics, and as a food dye. mfa.orgwikipedia.orgusv.ro
The research interest in erythrosin and its derivatives extends beyond its coloring properties. Due to its tetraiodinated structure, erythrosin is an effective photosensitizer—a molecule that can generate reactive oxygen species (ROS) upon light absorption. This property has led to its investigation in applications such as photodynamic therapy and as a photocatalyst in organic synthesis. rsc.orgresearchgate.net For instance, Erythrosin B has been used to catalyze visible-light-mediated chemical transformations, such as arylation-cyclization reactions to produce complex organic molecules. researchgate.net
More recently, research has shifted towards creating modified versions of erythrosin to develop new functionalities. A recent patent application describes the synthesis of aminated erythrosin derivatives which are then incorporated into polymers to create antibacterial coatings, presumably leveraging the photodynamic properties of the erythrosin core. google.com The introduction of an amino group, as in 6-Aminoerythrosin, provides a reactive handle for further chemical conjugation, opening up possibilities for creating more complex and targeted functional molecules.
Core Research Imperatives for this compound Studies
The study of this compound is driven by several core research imperatives that aim to characterize its properties and explore its potential applications, building upon the knowledge of its parent compound and the broader class of xanthene dyes.
A primary objective is the comprehensive characterization of its photophysical properties . This involves determining key parameters such as its absorption and emission spectra, fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and fluorescence lifetime in various solvent environments. mdpi.commurov.infomdpi.com Understanding these fundamental properties is crucial for assessing its suitability for applications in fluorescence-based detection and imaging.
Building on this, a significant research imperative is the development of this compound as a fluorescent probe . The presence of the amino group offers a convenient point for chemical modification, allowing the attachment of targeting moieties or other functional groups. aatbio.com This could lead to the creation of novel probes for bioimaging that can specifically label organelles, proteins, or detect specific ions or molecules within a cell. rsc.orgbitesizebio.com
Another key area of investigation is its potential as a photosensitizer . Like erythrosin, the heavy iodine atoms in this compound are expected to promote the formation of triplet excited states, which are essential for generating cytotoxic reactive oxygen species (ROS). nih.gov Research would focus on quantifying its ROS generation efficiency and exploring its potential use in photodynamic therapy for treating diseases like cancer or bacterial infections. google.comrsc.org
Finally, the unique electronic properties of such a dye make it a candidate for applications in materials science . Dyes with extensive π-conjugated systems are often explored for their use in organic electronics, such as in organic light-emitting diodes (OLEDs) or as sensitizers in dye-sensitized solar cells. chemistryviews.org Investigating the electrochemical and material properties of this compound could reveal new avenues for its use in advanced materials.
Data Tables
Table 1: Chemical Identity and Properties of this compound
This table provides a summary of the key chemical identifiers and properties for the compound this compound.
| Parameter | Value | Source(s) |
| Common Name | This compound | chemicalbook.comchembuyersguide.com |
| CAS Number | 870703-94-9 | echemi.com |
| Molecular Formula | C₂₀H₉I₄NO₅ | echemi.com |
| Molecular Weight | 850.91 g/mol | chemicalbook.com |
| IUPAC Name | 5-amino-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[isobenzofuran-3,9'-xanthene]-1-one | echemi.com |
| SMILES String | Nc1ccc2C(=O)OC3(c4cc(I)c(O)c(I)c4Oc5c(I)c(O)c(I)cc35)c2c1 | |
| InChI Key | XSCPSRAAPMXOLS-UHFFFAOYSA-N |
Table 2: Compound Names Mentioned in the Article
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9I4NO5/c21-11-4-9-17(13(23)15(11)26)29-18-10(5-12(22)16(27)14(18)24)20(9)8-3-6(25)1-2-7(8)19(28)30-20/h1-5,26-27H,25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCPSRAAPMXOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)O)I)I)O)I)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9I4NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746299 | |
| Record name | 6-Amino-3',6'-dihydroxy-2',4',5',7'-tetraiodo-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
850.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-94-9 | |
| Record name | 6-Amino-3',6'-dihydroxy-2',4',5',7'-tetraiodo-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 870703-94-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of 6 Aminoerythrosin
Established Synthetic Pathways for 6-Aminoerythrosin
The synthesis of this compound is not commonly detailed as a direct, one-pot reaction. Instead, its preparation is inferred from the established synthesis of its parent molecules, 6-aminofluorescein (B15268) and Erythrosin B. The most plausible synthetic routes involve a multi-step process beginning with the synthesis of the fluorescein (B123965) backbone, followed by sequential nitration, iodination, and reduction, or a variation thereof.
A foundational method for producing the aminofluorescein scaffold involves the condensation of a substituted phthalic anhydride (B1165640) with resorcinol. Specifically, for the 6-amino isomer, the synthesis starts with 4-nitrophthalic acid and resorcinol. wikipedia.org This reaction, typically catalyzed by an acid like orthophosphoric acid at elevated temperatures (around 135 °C), yields a mixture of 5-nitrofluorescein and 6-nitrofluorescein isomers. wikipedia.org
The separation of these regioisomers is a critical step. A patented method describes the use of propionic anhydride to form dipropionate esters of the nitrofluorescein isomers. wikipedia.org The 5-nitrofluorescein dipropionate is less soluble and precipitates out, allowing for its separation by filtration. The 6-nitrofluorescein dipropionate remains in the mother liquor and can be subsequently isolated. wikipedia.org
Once the pure 6-nitrofluorescein intermediate is obtained, the nitro group is reduced to the primary amine. A common method for this reduction is boiling in an aqueous solution of sodium sulfide. wikipedia.org This yields 6-aminofluorescein.
To arrive at this compound, the four iodine atoms must be introduced onto the xanthene ring. This is typically achieved through an iodination reaction. The synthesis of Erythrosin B (2',4',5',7'-tetraiodofluorescein) itself involves the direct iodination of fluorescein. wikipedia.orgfao.org Therefore, a logical pathway to this compound is the electrophilic iodination of 6-aminofluorescein using an iodinating agent in a suitable solvent. Alternatively, one could synthesize Erythrosin B first and then introduce the nitro group at the 6-position, followed by reduction. However, nitration of the already electron-rich and sterically hindered Erythrosin B molecule may present significant challenges regarding selectivity and yield. A general synthetic scheme is presented in Table 1.
Table 1: Plausible Synthetic Pathway for this compound
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Condensation | 4-Nitrophthalic acid, Resorcinol | Orthophosphoric acid, ~135°C | Mixture of 5- and 6-Nitrofluorescein |
| 2. Isomer Separation | Mixture of nitrofluoresceins | Propionic anhydride, heat; fractional crystallization | 6-Nitrofluorescein dipropionate |
| 3. Reduction | 6-Nitrofluorescein dipropionate | Aqueous Sodium Sulfide, heat | 6-Aminofluorescein |
Strategies for Modifying the this compound Core Structure
The this compound scaffold possesses two primary sites for chemical modification: the reactive amino group and the positions on the xanthene and phenyl rings that can undergo substitution, primarily through halogenation.
Amine Functionalization Approaches
The primary amino group at the 6-position is a versatile handle for a wide range of chemical transformations, allowing for the covalent attachment of other molecules. Standard amine chemistry can be readily applied. For instance, the amine can act as a nucleophile, reacting with activated carboxylic acids (like N-hydroxysuccinimide esters), isothiocyanates, and sulfonyl chlorides to form stable amide, thiourea, and sulfonamide linkages, respectively. medchemexpress.comabyntek.com
A notable example of amine functionalization is the reaction of aminofluorescein derivatives with 5-(4,6-dichlorotriazinyl)aminofluorescein (B148997) (DTAF). jfda-online.comnih.gov The dichlorotriazine moiety is highly reactive towards nucleophiles like primary amines under alkaline conditions, forming a stable covalent bond. jfda-online.comnih.gov This strategy is often used for labeling biomolecules. jfda-online.com Similarly, the amino group can be used to initiate the synthesis of fluorescent amino acids, which can then be incorporated into peptides using solid-phase peptide synthesis. researchgate.netnih.gov
Halogenation and Substituent Modifications
The core structure of this compound is already heavily halogenated with four iodine atoms. Further halogenation is less common, but modifications involving other halogens on different positions of the fluorescein scaffold have been reported and are informative. For instance, bromination of fluorescein derivatives can be achieved using N-bromosuccinimide (NBS). nih.gov The introduction of halogens such as bromine or chlorine onto the phenyl ring (positions 4, 5, 6, 7) or the xanthene ring can significantly alter the photophysical properties of the dye. photochemcad.com
The synthesis of rhodamine dyes from fluoresceins via palladium-catalyzed C-N cross-coupling with amines offers another advanced strategy for modifying the xanthene core, effectively replacing the hydroxyl groups with amino functionalities. researchgate.net While this changes the fundamental class of the dye from a fluorescein to a rhodamine, it highlights modern methods for altering the core structure. researchgate.net
Synthesis of Conjugates and Hybrid Materials Incorporating this compound
The functional groups on this compound, particularly the amino group, make it an excellent candidate for creating conjugates and hybrid materials.
Covalent conjugation is a primary application. The amino group can be reacted with a variety of functional groups on target molecules such as proteins, peptides, or nucleic acids to form fluorescently labeled bioconjugates. abyntek.comnih.gov For example, 6-aminofluorescein can be coupled to carboxyl groups on nanostructures like "buckysomes" (fullerene-based liposomes) using carbodiimide (B86325) chemistry (e.g., EDC in the presence of sulfo-NHS) to create fluorescently traceable nanomaterials. medchemexpress.com This same principle allows for its conjugation to antibodies, where the resulting fluorescent antibody can be used in immunoassays and cellular imaging. nih.gov
Advanced Synthetic Techniques in this compound Chemistry
Modern synthetic organic chemistry offers powerful tools that can be applied to the synthesis and modification of complex molecules like this compound.
One of the most significant advanced techniques is palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination. This has been successfully used to convert fluorescein ditriflates into rhodamines by coupling with various amines. researchgate.net This method provides a highly efficient and general route to C-N bond formation on the xanthene core, which is difficult to achieve with classical methods. researchgate.net This technique could potentially be adapted for modifying the this compound structure or synthesizing its analogs.
The use of genetically encoded unnatural amino acids represents a cutting-edge technique for creating site-specific antibody-drug conjugates. nih.gov While not directly a synthesis of this compound itself, this technology allows for the precise incorporation of a reactive handle (like a p-acetylphenylalanine residue) into a protein, which can then be selectively conjugated with a dye derivative. nih.gov This avoids the heterogeneity of traditional lysine (B10760008) or cysteine conjugation. A derivative of this compound bearing an appropriate reactive group could be used in such a system to create highly defined bioconjugates.
Microwave-assisted synthesis is another advanced technique that can accelerate organic reactions. While not specifically documented for this compound, it is widely used in heterocyclic chemistry and could potentially be applied to shorten reaction times for the condensation or derivatization steps.
Table 2: Summary of Derivatization and Conjugation Strategies
| Strategy | Approach | Example Reagents/Partners | Resulting Linkage/Material |
|---|---|---|---|
| Amine Functionalization | Acylation | Activated esters (e.g., NHS-esters) | Amide |
| Reaction with Triazines | 5-(4,6-dichlorotriazinyl)aminofluorescein (DTAF) | Aminotriazine | |
| Halogenation | Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted derivative |
| Conjugation (Covalent) | Carbodiimide Coupling | Proteins, Nanomaterials (with EDC/sulfo-NHS) | Amide |
| Hybrid Materials (Non-Covalent) | Ion-Pair Formation | Cationic drugs | Electrostatic complex |
| Molecular Imprinting | Polymer matrix | Selective binding polymer |
| Advanced Synthesis | C-N Cross-Coupling | Fluorescein ditriflate, Amines, Pd-catalyst | Rhodamine derivative |
Photophysical and Photochemical Characterization of 6 Aminoerythrosin
Electronic Absorption and Emission Spectroscopy of 6-Aminoerythrosin
The electronic absorption and emission spectra of a molecule provide fundamental insights into its behavior upon interaction with light. These properties are dictated by the molecule's electronic structure and are crucial for understanding its potential as a fluorescent probe or photosensitizer. horiba.comuomustansiriyah.edu.iquomustansiriyah.edu.iq
The absorption spectrum of a compound reveals the wavelengths of light it absorbs, corresponding to electronic transitions from the ground state to various excited states. uomustansiriyah.edu.iqnih.gov The intensity of this absorption is quantified by the molar extinction coefficient (ε), which is a measure of how strongly a substance absorbs light at a particular wavelength. uomustansiriyah.edu.iq For many organic dyes, the absorption spectra are characterized by broad bands due to the multitude of vibrational and rotational energy levels associated with each electronic state. uomustansiriyah.edu.iq
Table 1: General Absorption Characteristics of Related Compound Classes
| Compound Class | Typical Absorption Region | Notes |
| Aromatic Amino Acids | 255-280 nm | Distinct peaks for Trp, Tyr, and Phe. nih.gov |
| Peptide Bonds | ~190 nm (strong), 210-220 nm (weak) | Contribute to protein UV absorption. nih.gov |
| Xanthene Dyes | Visible Region | The exact wavelength depends on the specific substituents. |
This table provides a general overview and not specific data for this compound.
Fluorescence is the emission of light from a molecule after it has absorbed light. horiba.comuomustansiriyah.edu.iq The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a phenomenon known as the Stokes shift). horiba.comuni-regensburg.de The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. jasco-global.comjascoinc.com
The fluorescence properties of aminoerythrosin derivatives are known to be altered upon binding to other molecules, such as melanin (B1238610). vulcanchem.com The quantum yield is a sensitive parameter that can be influenced by various factors including the molecular structure, solvent, and temperature. libretexts.orgrsc.org For example, the introduction of electron-withdrawing groups can affect the emission wavelengths. rsc.org The determination of quantum yield can be performed using either absolute or relative methods, with the latter involving comparison to a standard of known quantum yield. jasco-global.comjascoinc.com
Table 2: Factors Influencing Fluorescence Quantum Yield
| Factor | Effect on Quantum Yield |
| Molecular Structure | Substituents can enhance or quench fluorescence. rsc.org |
| Solvent Polarity | Can alter emission wavelengths and quantum yield. libretexts.orgrsc.org |
| Temperature | Higher temperatures often decrease fluorescence intensity. libretexts.org |
| Presence of Quenchers | Molecules that can de-excite the fluorophore through non-radiative pathways. rsc.org |
This table outlines general principles that would apply to this compound.
Absorption Spectra and Molar Extinction Coefficients
Excited State Dynamics and Decay Pathways
Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent processes by which the molecule returns to the ground state are known as excited state dynamics. d-nb.infonih.govnih.gov These pathways include fluorescence, internal conversion, intersystem crossing, and photochemical reactions. taylorandfrancis.com
The fluorescence lifetime (τf) is the average time a molecule spends in the excited singlet state before returning to the ground state via fluorescence. rsc.orglambertinstruments.com This parameter provides valuable information about the excited state and its interactions with the environment. rsc.org Time-resolved spectroscopy is a powerful technique used to measure these lifetimes and to follow the evolution of excited states on very short timescales, from femtoseconds to nanoseconds. numberanalytics.comrcptm.com By using a pump pulse to excite the sample and a delayed probe pulse, the dynamics of the excited state can be monitored over time. numberanalytics.com
The fluorescence lifetime of a fluorophore can be influenced by several factors, including temperature, solvent, and the presence of quenchers. rsc.orgiss.com For instance, hindered molecular motions within a confined environment, such as a protein cavity, can significantly slow down the relaxation processes of a chromophore. nih.gov Time-resolved fluorescence spectroscopy can reveal complex decay kinetics, which may be multi-exponential, indicating the presence of different excited state populations or decay pathways. d-nb.infolambertinstruments.com
Table 3: Principles of Time-Resolved Fluorescence Spectroscopy
| Technique | Information Obtained | Timescale |
| Time-Correlated Single Photon Counting (TCSPC) | Fluorescence decay profiles, lifetimes. rsc.org | Picoseconds to Nanoseconds rsc.org |
| Pump-Probe Spectroscopy | Transient absorption/emission changes, excited state dynamics. numberanalytics.com | Femtoseconds to Picoseconds d-nb.info |
This table describes techniques applicable to the study of this compound's excited state.
Intersystem crossing (ISC) is a non-radiative process where a molecule in an excited singlet state (S1) transitions to a lower-energy excited triplet state (T1). taylorandfrancis.comrsc.org This process is crucial for molecules intended to be used as photosensitizers, as the long-lived triplet state is often the key intermediate in subsequent photochemical reactions. nih.govnih.gov The efficiency of ISC is influenced by several factors, including the presence of heavy atoms (like the iodine in this compound), which enhances spin-orbit coupling. uni-regensburg.denih.gov
The formation of a triplet state is a key characteristic of photosensitizers. sci-hub.se Triplet states are paramagnetic and have significantly longer lifetimes than singlet states, allowing them to participate in intermolecular energy or electron transfer reactions. sci-hub.seescholarship.org The quantum yield of triplet formation (ΦT) is a measure of the efficiency of the ISC process. For some molecules, ISC can be a very efficient process, with quantum yields approaching 90%. uni-regensburg.de The rate of intersystem crossing can be very fast, occurring on the picosecond timescale. uni-regensburg.de
Fluorescence Lifetimes and Time-Resolved Spectroscopy
Photoreactivity and Singlet Oxygen Generation
The photoreactivity of a molecule refers to the chemical reactions it undergoes from an excited electronic state. For photosensitizers, a key photoreaction is the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂). nih.govmdpi.com
Singlet oxygen is a highly reactive form of molecular oxygen that is a primary cytotoxic agent in photodynamic therapy (PDT). nih.govmdpi.com It is generated when the excited triplet state of a photosensitizer transfers its energy to ground-state molecular oxygen (a triplet state). nih.govtheinstituteoffluorescence.com The efficiency of singlet oxygen generation is therefore dependent on the efficiency of triplet state formation and the lifetime of the triplet state. mdpi.com Aminoerythrosin derivatives have been investigated for their ability to photosensitize the consumption of oxygen. vulcanchem.com The generation of singlet oxygen can be enhanced by factors that increase the triplet yield of the photosensitizer. theinstituteoffluorescence.com
Table 4: Key Processes in Singlet Oxygen Generation
| Process | Description | Importance |
| Light Absorption | Excitation of the photosensitizer to a singlet excited state. | Initiates the entire photoprocess. nih.gov |
| Intersystem Crossing | Transition from the excited singlet state to the excited triplet state. | Populates the necessary long-lived triplet state. nih.gov |
| Energy Transfer | Transfer of energy from the triplet state photosensitizer to ground-state oxygen. | Creates highly reactive singlet oxygen. theinstituteoffluorescence.com |
This table summarizes the mechanism by which a photosensitizer like this compound would generate singlet oxygen.
Computational and Theoretical Investigations of 6 Aminoerythrosin
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its chemical and physical properties. umn.edu These calculations solve approximations of the Schrödinger equation to determine the electronic structure, including molecular orbital energies, electron density distribution, and electrostatic potential. wisc.edunih.gov For molecules like 6-Aminoerythrosin, this information is crucial for explaining its color, fluorescence, and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. gu.se DFT calculations focus on the electron density as the fundamental property, rather than the complex many-electron wavefunction. wikipedia.org This approach is particularly effective for calculating the ground-state properties of molecules, including optimized geometries, vibrational frequencies, and reaction energetics. mdpi.com
In the context of this compound, DFT would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Map the electron density to identify electron-rich and electron-poor regions, calculate the dipole moment, and determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting the molecule's electronic transitions and reactivity.
Simulate Vibrational Spectra: Predict the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the calculated structure.
Time-Dependent DFT (TD-DFT) is an extension used to study excited-state properties, which is essential for understanding the photophysical behavior (absorption and emission of light) of fluorescent dyes. rsc.org For a molecule like this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, providing insights into its characteristic color.
Table 1: Illustrative DFT-Calculated Properties for a Xanthene Dye (Note: This table presents typical data obtained from DFT calculations for a dye similar to this compound, as specific published data for the compound is unavailable.)
| Property | Calculated Value | Method/Basis Set | Significance |
| Ground State Energy | -2500.5 Hartree | B3LYP/6-31G(d) | Represents the total electronic energy at 0 Kelvin. |
| HOMO Energy | -5.8 eV | B3LYP/6-31G(d) | Relates to the ability to donate an electron. |
| LUMO Energy | -2.1 eV | B3LYP/6-31G(d) | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 3.7 eV | B3LYP/6-31G(d) | Correlates with the energy of the lowest electronic excitation. |
| Dipole Moment | 4.5 Debye | B3LYP/6-31G(d) | Indicates the overall polarity of the molecule. |
| λmax (Absorption) | 525 nm | TD-DFT/B3LYP/6-31G(d) | Predicted wavelength of maximum light absorption. |
Beyond DFT, other quantum chemical methods are available, broadly classified as ab initio and semi-empirical.
Ab Initio Methods: The term ab initio, Latin for "from the beginning," refers to methods that compute solutions to the Schrödinger equation without using experimental data or empirical parameters, aside from fundamental physical constants. libretexts.org These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques (like Møller-Plesset perturbation theory or Coupled Cluster), offer a systematic way to improve accuracy. nih.govscribd.com However, their high computational cost often limits their application to smaller molecules. scribd.com For a system the size of this compound, high-level ab initio calculations would be computationally demanding but could serve as a benchmark for validating results from more approximate methods like DFT. rsc.org
Semi-Empirical Methods: These methods are based on the same quantum mechanical framework as ab initio methods but introduce approximations and parameters derived from experimental or high-level computational data to simplify the calculations. rsc.orgwikipedia.org Methods like PM3, AM1, or ZINDO are significantly faster than DFT or ab initio approaches, making them suitable for very large molecules or high-throughput screening. wikipedia.orgresearchgate.net While less accurate, they can provide valuable qualitative insights into electronic structure and properties. libretexts.org For instance, semi-empirical methods have been used to calculate spectroscopic parameters for large dye molecules, complementing data from more rigorous calculations. rsc.org
Table 2: Comparison of Computational Method Characteristics (General comparison applicable to the study of complex organic molecules)
| Method Type | Strengths | Weaknesses | Typical Application for this compound |
| Ab Initio | High accuracy, systematically improvable, no empirical parameters. libretexts.org | Very high computational cost, limited to smaller systems. scribd.comrsc.org | Benchmarking geometric or energetic data for a simplified core structure. |
| DFT | Good balance of accuracy and cost, versatile for many properties. gu.se | Accuracy depends on the chosen functional, challenges with some interactions. wikipedia.org | Geometry optimization, electronic properties (HOMO/LUMO), TD-DFT for spectra. mdpi.com |
| Semi-Empirical | Very fast, suitable for extremely large systems and screening. wikipedia.orgethz.ch | Lower accuracy, reliability depends on parameterization for the specific molecule type. rsc.orgwikipedia.org | Rapid conformational analysis, preliminary electronic property screening. |
Density Functional Theory (DFT) Applications
Molecular Dynamics Simulations of this compound Systems
While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. wustl.edu MD simulations model a system (e.g., a single molecule or a molecule in a solvent) by treating atoms as spheres and bonds as springs, governed by the laws of classical mechanics. wustl.edunih.gov By numerically solving Newton's equations of motion, MD generates a trajectory that describes the positions and velocities of all atoms in the system as a function of time. wustl.edu
For this compound, MD simulations are invaluable for:
Exploring Conformational Space: Identifying the different shapes the molecule can adopt and the flexibility of its structure, particularly the rotation of substituent groups.
Studying Solvation: Simulating the molecule in a solvent (like water or ethanol) to understand how solvent molecules arrange around the dye and how these interactions influence its conformation and properties.
Investigating Interactions with Biomolecules: Modeling how this compound might bind to a protein or other biological target, which is crucial for applications in bio-imaging. nih.gov MD simulations can reveal key binding poses and estimate the stability of the resulting complex. nih.gov
Combining MD with quantum mechanics in so-called QM/MM (Quantum Mechanics/Molecular Mechanics) simulations allows for a more accurate description of specific regions of a large system. uiuc.edu For example, the core chromophore of this compound could be treated with QM to accurately model electronic changes during a reaction or excitation, while the surrounding solvent or protein is treated with the faster MM force field. uiuc.edu
Prediction of Photophysical and Spectroscopic Properties via Computational Models
A primary interest in dyes like this compound is their interaction with light. Computational models are essential for predicting and interpreting their photophysical properties. nih.gov This involves calculating the transitions between different electronic states (ground and excited states).
Key properties that can be predicted include:
Absorption and Emission Wavelengths: TD-DFT is a primary tool for calculating the energy difference between the ground state (S₀) and the first singlet excited state (S₁), which corresponds to the main absorption peak (λ_max). rsc.org Similarly, the energy of the transition from the optimized S₁ state back to the S₀ state corresponds to the fluorescence emission wavelength.
Quantum Yields: Predicting the fluorescence quantum yield (the efficiency of light emission) is more complex. It requires calculating the rates of all competing de-excitation pathways, including fluorescence (k_f), internal conversion (k_ic), and intersystem crossing (k_isc) to the triplet state. The heavy iodine atoms in this compound are expected to significantly enhance the rate of intersystem crossing due to the heavy-atom effect, which would lower the fluorescence quantum yield compared to its non-iodinated analog, 6-aminofluorescein (B15268).
Vibrational Spectra: As mentioned, DFT can predict IR and Raman spectra. nih.gov Theoretical spectroscopy is a powerful tool for relating calculated structures to experimental measurements. rsc.orgethz.ch
Machine learning models are also emerging as a powerful tool to predict photophysical properties for large datasets of fluorescent dyes, complementing traditional quantum mechanical calculations. nih.govchemrxiv.org
Table 3: Computationally Predicted Photophysical Data (Illustrative data for a heavy-atom substituted xanthene dye like this compound.)
| Photophysical Parameter | Predicted Value | Computational Method | Significance |
| Absorption λmax (S₀→S₁) | 530 nm | TD-DFT | Wavelength of maximum light absorption. |
| Emission λmax (S₁→S₀) | 555 nm | TD-DFT (S₁ optimized geometry) | Wavelength of maximum fluorescence emission. |
| Oscillator Strength (f) | 0.95 | TD-DFT | Theoretical measure of the absorption intensity. |
| Intersystem Crossing Rate (k_isc) | 1.5 x 10⁹ s⁻¹ | Semi-empirical (e.g., INDO) with SOC | Rate of transition to the triplet state; high value reduces fluorescence. |
| Fluorescence Quantum Yield (Φ_f) | ~0.10 | Calculated from rate constants | Efficiency of fluorescence. |
Theoretical Insights into Reaction Mechanisms and Stability
Computational chemistry provides a virtual laboratory to explore the reactivity and degradation pathways of molecules. By mapping the potential energy surface for a proposed reaction, researchers can identify transition states and calculate activation energy barriers, which determine the reaction rate. nih.gov
For this compound, theoretical studies could provide insights into:
Chemical Stability: Investigating its susceptibility to oxidation, photobleaching, or reaction with other chemical species. For example, calculations could model the reaction pathway for the oxidative decomposition of the xanthene core.
pH-Dependent Behavior: The amino group and hydroxyl groups on the this compound structure mean its protonation state and, consequently, its spectral properties are likely pH-dependent. Computational models can calculate the pKa values and predict the structures and absorption spectra of the different ionic forms (cationic, neutral, anionic). Studies on related molecules like fluorescein (B123965) have shown that changes in pH can alter protonation, which in turn affects hydrophobicity and membrane interactions. nih.gov
Advanced Spectroscopic and Analytical Techniques for 6 Aminoerythrosin Studies
High-Resolution Spectroscopic Methodologies
High-resolution spectroscopy offers profound insights into the electronic and vibrational states of molecules, their dynamics, and their interactions with the surrounding environment. For a fluorophore like 6-Aminoerythrosin, these methods are key to understanding its behavior on a molecular level.
Ultrafast and Time-Resolved Spectroscopy
Ultrafast and time-resolved spectroscopic techniques are powerful tools for investigating the dynamic processes that occur in molecules after they absorb light. researchgate.netnih.gov These processes, which include energy transfer and charge transfer, happen on timescales from femtoseconds to nanoseconds. nih.govnih.gov While direct studies on this compound are scarce, research on its parent compound, Erythrosin B, provides a framework for potential investigations.
Time-resolved fluorescence and phosphorescence spectroscopy have been employed to study the excited-state dynamics of Erythrosin B and its derivatives. researchgate.netmdpi.com For instance, time-resolved fluorescence experiments on Erythrosin B in poly(vinyl alcohol) films revealed energy transfer processes between dye molecules. researchgate.net Such studies can determine fluorescence lifetimes and probe how the molecule's environment affects its excited states. researchgate.net Similarly, time-resolved phosphorescence anisotropy has been used to measure the rotational dynamics of erythrosin isothiocyanate bound to proteins, yielding information about the mobility of large biomolecules. nih.gov
Transient absorption spectroscopy is another key technique, allowing for the observation of short-lived species like triplet states and radical ions. nih.gov Studies on Erythrosin B have utilized this method to characterize its photoexcited triplet state, which is crucial for applications in photodynamic therapy. mdpi.com For this compound, these techniques could elucidate how the addition of the amino group at the 6-position alters the photophysical pathways compared to Erythrosin B, potentially affecting its quantum yield, fluorescence lifetime, and triplet state formation.
Key Research Findings from Related Compounds:
| Technique | Analyte | Key Findings | Reference |
| Time-Resolved Fluorescence | Erythrosin B | Revealed energy transfer between molecules in PVA films. | researchgate.net |
| Time-Resolved Phosphorescence Anisotropy | Erythrosin Isothiocyanate | Measured rotational dynamics of Ca-ATPase protein in membranes. | nih.gov |
| Transient Absorption Spectroscopy | Erythrosin B | Characterized the triplet state absorption spectrum and lifetime. | mdpi.com |
| Femtosecond Spectroscopy | Orange Carotenoid Protein | Tracked changes in carotenoid configuration and intramolecular charge-transfer (ICT) states. | photochemcad.com |
Single Molecule Spectroscopy and Imaging Techniques
Single-molecule spectroscopy (SMS) and imaging overcome the ensemble averaging inherent in bulk measurements, providing a direct look at the distribution of molecular properties and dynamic fluctuations. researchgate.net These methods are fundamental to super-resolution microscopy techniques like STORM and PALM, which rely on the precise localization of individual fluorophores. mdpi.combiorxiv.org
The study of xanthene dyes, the family to which this compound belongs, has been a major focus in the development of probes for single-molecule imaging. nih.govbiorxiv.orgacs.org Research has shown that chemical modifications to the xanthene core can control the equilibrium between a fluorescent open state and a non-fluorescent, spirocyclic "off" state. nih.gov This "blinking" behavior is essential for single-molecule localization microscopy. nih.govresearchgate.net
While this compound itself has not been specifically highlighted in the literature for these applications, its structural similarity to other functionalized xanthenes suggests it could be investigated for such properties. The amino group could influence the electronic structure and the equilibrium between the open and closed forms, thereby affecting its suitability as a single-molecule probe. Single-molecule studies could directly measure properties like photon budget, on-off switching kinetics, and photostability, which are critical for performance in super-resolution imaging. researchgate.netbiorxiv.org
Surface-Enhanced Raman Spectroscopy (SERS) Applications
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information, or a "molecular fingerprint," from trace amounts of an analyte. wur.nl The enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metal surfaces, typically gold or silver. scioninstruments.com
There is a considerable body of research on the SERS detection of Erythrosin B, particularly for food safety applications. frontiersin.orgmetrohm.comresearchgate.netresearchgate.net These studies demonstrate that SERS can be used for rapid and sensitive detection of the dye in complex matrices like candy and beverages. metrohm.comresearchgate.net The method often involves using gold or silver nanoparticles as the SERS substrate, which can be optimized for maximum signal enhancement. researchgate.net For example, a method using silver nanoparticles on a Ti3C2Tx MXene substrate was developed for the rapid analysis of Erythrosin B in dyed food, achieving a detection limit of 30 µg/L. frontiersin.orgresearchgate.net
For this compound, SERS could be a valuable tool for identification and trace-level detection. The vibrational modes associated with the amino group and any resulting changes to the xanthene skeleton would produce a unique SERS spectrum, distinguishing it from Erythrosin B. The technique's high sensitivity would be advantageous for detecting the compound in environmental or biological samples.
Table of SERS Detection Parameters for Erythrosin B:
| Substrate | Analyte | Matrix | Detection Limit | Reference |
| Gold Nanoparticles (Au NPs) | Erythrosin B | Spiked Sugar | 10 µg/g | metrohm.com |
| Silver/Graphene Substrate | Erythrosin B | Fennel Seed Candy | Not specified | researchgate.net |
| Ti3C2Tx MXene-Ag | Erythrosin B | Dyed Food Samples | 30 µg/L | frontiersin.orgresearchgate.net |
Chromatographic and Separation Techniques for Purity and Analysis
Chromatographic techniques are indispensable for separating components in a mixture, allowing for their identification, quantification, and purity assessment. metrohm.com For a compound like this compound, these methods are essential for quality control in its synthesis and for its analysis in various applications.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic dyes. metrohm.com Reversed-phase HPLC, in particular, is well-suited for separating xanthene dyes like Erythrosin B. thermofisher.comscioninstruments.com Numerous methods have been developed for the analysis of food dyes in beverages, vitamins, and other products, demonstrating the robustness of HPLC for this class of compounds. thermofisher.comscioninstruments.comnih.gov
A typical HPLC setup for dye analysis involves a C18 column and a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.comnih.gov Detection is commonly performed with a Diode Array Detector (DAD) or UV-Vis detector, which can monitor multiple wavelengths simultaneously, allowing for optimal detection of each dye in a mixture. scioninstruments.comscioninstruments.com
While no specific HPLC methods for this compound are published, a method could be readily developed based on existing protocols for Erythrosin B. The presence of the amino group would likely alter its retention time compared to the parent compound. The development of such a method would be crucial for assessing its purity, monitoring its synthesis, and quantifying it in various samples.
Example HPLC Method Parameters for Food Dyes Including Erythrosin:
| Parameter | Condition 1 | Condition 2 |
| Instrument | SCION 6000 HPLC | Dionex UltiMate 3000 RSLC |
| Column | C18 reverse phase | Acclaim® PA2 (3 µm, 3 x 75 mm) |
| Mobile Phase | A: Water/Methanol, B: Acetonitrile | A: 20 mM (NH4)2HPO4, pH 8.8, B: Acetonitrile |
| Detection | Diode Array Detector (DAD) | Diode Array Detector (DAD) at 254 nm |
| Analytes | Sunset Yellow, Amaranth, Erythrosine, etc. | 10 different food dyes including Erythrosine |
| Reference | scioninstruments.comscioninstruments.com | thermofisher.com |
Mass Spectrometry Hyphenated Techniques
Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical power. chemicalbook.com The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful for the analysis of complex mixtures, providing both separation and definitive identification based on mass-to-charge ratio and fragmentation patterns. biorxiv.orgnih.gov
LC-MS/MS (tandem mass spectrometry) methods have been developed for the simultaneous determination of numerous dyes, including xanthenes, in foodstuffs and water samples. nih.govnih.gov These methods are highly sensitive and selective, capable of detecting dyes at trace levels (µg/L). nih.gov The choice of ionization source (e.g., Electrospray Ionization - ESI) and polarity (positive or negative ion mode) is crucial and depends on the chemical nature of the analyte. nih.govunl.pt For instance, a study analyzing 52 illegal dyes used a polarity switching mode to detect different classes of acidic and basic dyes in a single run. nih.gov
For this compound (MW 850.91 g/mol ), LC-MS would be the definitive technique for its identification. chemicalbook.com High-resolution mass spectrometry would provide an accurate mass measurement, confirming its elemental composition (C₂₀H₉I₄NO₅). vulcanchem.com Tandem MS (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic pattern, providing unequivocal structural confirmation and enabling highly selective quantification in complex matrices. While specific mass spectra for this compound are not widely published, analysis of its parent, Erythrosin B, shows characteristic fragmentation that can be used for identification. researchgate.net
Electrochemical Methods for Characterization and Sensing
Electrochemical analysis encompasses a suite of techniques that utilize electrical measurements to analyze the chemical and physical properties of a substance. eag.com These methods are particularly valuable for studying electroactive species like this compound, offering high sensitivity, rapid analysis, and the potential for miniaturization and in-situ measurements. mdpi.comnih.gov The core of these techniques involves an electrochemical cell containing the sample, where the potential, current, or charge is measured to determine the analyte's concentration or reactivity. libretexts.org
Key electrochemical methods applicable to the study of this compound include:
Voltammetry: This technique involves applying a time-dependent potential to an electrode and measuring the resulting current. libretexts.org The current is proportional to the concentration of the electroactive species, allowing for quantitative analysis. Different forms of voltammetry, such as cyclic voltammetry (CV), can provide information about the redox properties of this compound, including its oxidation and reduction potentials. eag.com In CV, the potential is swept back and forth, revealing the reversibility of the electrochemical reactions.
Potentiometry: In potentiometry, the potential of an electrochemical cell is measured under static conditions (near-zero current). libretexts.org This method is often used with ion-selective electrodes (ISEs) that are specifically designed to respond to a particular ion or molecule. An ISE for this compound could be developed to provide a direct measure of its concentration in a sample.
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique that measures the impedance of an electrochemical system over a range of frequencies. eag.com By analyzing the impedance data, it is possible to gain insights into the kinetics of electrode processes, the properties of the electrode-solution interface, and the diffusion characteristics of this compound.
The development of electrochemical sensors for this compound would involve modifying an electrode surface to enhance its interaction with the target molecule. mdpi.com This can be achieved by using nanomaterials, polymers, or specific recognition elements that bind to this compound, thereby increasing the sensitivity and selectivity of the sensor. mdpi.com
Table 1: Comparison of Electrochemical Methods for this compound Analysis
| Technique | Principle | Information Obtained | Potential Application for this compound |
| Voltammetry (e.g., Cyclic Voltammetry) | Measures current as a function of applied potential. libretexts.org | Redox potentials, reaction kinetics, concentration. | Quantitative analysis, study of electrochemical behavior. |
| Potentiometry | Measures potential at near-zero current. libretexts.org | Concentration (with an ion-selective electrode). | Development of a specific sensor for this compound. |
| Electrochemical Impedance Spectroscopy (EIS) | Measures impedance over a range of frequencies. eag.com | Interfacial properties, reaction kinetics, diffusion. | Characterization of electrode-6-Aminoerythrosin interactions. |
Integration of Chemometrics and Data Analysis in Spectroscopic Studies
The large and complex datasets generated by modern spectroscopic instruments necessitate the use of advanced data analysis techniques. diva-portal.org Chemometrics, the application of statistical and mathematical methods to chemical data, plays a crucial role in extracting meaningful information from spectroscopic measurements of compounds like this compound. frontiersin.orgenfsi.eu
Data analysis in this context involves several key steps, including data collection, cleaning, transformation, and modeling to identify patterns and trends. simplilearn.comcoursera.org For spectroscopic data, this often involves preprocessing steps to correct for baseline drift, scattering effects, and other instrumental artifacts.
Several multivariate analysis techniques are particularly relevant for the study of this compound spectra: horiba.com
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs). nih.gov This allows for the visualization of similarities and differences between samples and the identification of major sources of variation in the spectral data. nih.gov
Partial Least Squares (PLS) Regression: PLS is a supervised method used to build a predictive model between the spectral data (X-variables) and a property of interest (Y-variable), such as the concentration of this compound. mdpi.com It is particularly useful when the number of variables is large and there is collinearity in the data.
Hierarchical Cluster Analysis (HCA): HCA is a clustering method that groups similar samples based on their spectral features. mdpi.com It builds a hierarchical tree-like structure, called a dendrogram, which visually represents the relationships between the samples.
Soft Independent Modeling of Class Analogy (SIMCA): SIMCA is a supervised classification method that builds a model for each class of samples. mdpi.com It can be used to classify unknown samples based on their spectral similarity to the established class models.
The integration of these chemometric tools allows for a more comprehensive and robust analysis of spectroscopic data from this compound studies. mdpi.com This can lead to improved qualitative identification and quantitative analysis, as well as a deeper understanding of the compound's behavior in complex matrices. researchgate.net
Table 2: Application of Chemometric Techniques in Spectroscopic Analysis
| Chemometric Technique | Type | Purpose | Example Application in this compound Studies |
| Principal Component Analysis (PCA) | Unsupervised | Data exploration, dimensionality reduction, pattern recognition. nih.govnih.gov | Identifying spectral differences between batches of this compound or its degradation products. |
| Partial Least Squares (PLS) Regression | Supervised | Quantitative prediction of a property from spectral data. mdpi.com | Developing a calibration model to determine the concentration of this compound in a mixture. |
| Hierarchical Cluster Analysis (HCA) | Unsupervised | Grouping of similar samples based on spectral data. mdpi.com | Classifying different formulations containing this compound based on their spectroscopic profiles. |
| Soft Independent Modeling of Class Analogy (SIMCA) | Supervised | Classification of samples into predefined classes. mdpi.com | Authenticating the purity of this compound samples by comparing their spectra to a reference model. |
Research Applications of 6 Aminoerythrosin As a Molecular Probe and Tool
Development of Fluorescent Probes for In Vitro and Ex Vivo Research
The intrinsic fluorescent properties of xanthene dyes, including erythrosin derivatives, make them valuable scaffolds for the development of molecular probes. The introduction of an amino group at the 6-position of the erythrosin structure can be a key modification for creating novel probes with specific functionalities for biological research. These probes are instrumental in various in vitro and ex vivo applications, from visualizing cellular components to monitoring dynamic biological processes.
Cellular Imaging and Labeling in Model Systems
Fluorescent probes are indispensable tools in modern cell biology, enabling researchers to visualize cellular structures and processes with high specificity and sensitivity. baseclick.euneb.com The development of probes based on the 6-aminoerythrosin scaffold would be aimed at providing new options for live-cell imaging. nih.gov These probes can be designed to target specific organelles or biomolecules within cells, allowing for detailed morphological analysis and the tracking of cellular events in real-time. baseclick.euthermofisher.com
The general principle behind cellular imaging with fluorescent probes involves the use of a fluorophore that can be excited by a specific wavelength of light, causing it to emit light at a longer wavelength. This emitted light is then detected using a microscope, generating an image of the labeled structures. baseclick.eu The design of this compound-based probes would likely focus on optimizing their spectral properties, photostability, and cell permeability to ensure bright and stable signals for high-quality imaging.
Key considerations for developing this compound probes for cellular imaging include:
Targeting Moiety: The 6-amino group provides a convenient site for conjugation to molecules that can direct the probe to specific cellular compartments (e.g., mitochondria, nucleus) or biomolecules (e.g., proteins, nucleic acids).
Photophysical Properties: The absorption and emission maxima of the probe need to be compatible with the excitation sources and detection systems of standard fluorescence microscopes. High quantum yield and photostability are crucial for obtaining strong and lasting signals. usu.edu
Biocompatibility: The probe should exhibit minimal toxicity to the cells being studied to ensure that the observed biological processes are not perturbed by the imaging agent itself. nih.gov
Enzyme Activity Monitoring in Biochemical Assays
Fluorescent probes are widely used to monitor enzyme activity in biochemical assays. thermofisher.com These assays are fundamental for drug discovery, diagnostics, and understanding basic biological mechanisms. anilocus.com A common strategy involves designing a probe that is initially non-fluorescent or emits at a certain wavelength, but upon enzymatic modification, it becomes fluorescent or shifts its emission wavelength.
A this compound-based probe for enzyme activity could be designed by attaching a substrate for a specific enzyme to the 6-amino group. Cleavage of this substrate by the enzyme would lead to a change in the fluorescence properties of the erythrosin core. For example, the probe could be initially in a "quenched" state, and enzymatic activity would "turn on" the fluorescence.
Table 1: Examples of Enzyme Classes and Potential Assay Principles with this compound Probes
| Enzyme Class | Assay Principle | Potential this compound Probe Design |
| Proteases | Cleavage of a specific peptide sequence. | A peptide substrate for a target protease is attached to the 6-amino group. Enzymatic cleavage releases the fluorophore, leading to a fluorescence signal. |
| Phosphatases | Removal of a phosphate (B84403) group. | A phosphate group is attached to a derivative of the this compound, quenching its fluorescence. Phosphatase activity restores fluorescence. |
| Glycosidases | Cleavage of a specific glycosidic bond. | A sugar moiety is linked to the this compound. Glycosidase activity releases the fluorescent core. |
This table is illustrative and presents potential, not yet realized, applications.
The development of such probes requires careful selection of the enzyme substrate and linker chemistry to ensure specific and efficient enzymatic reaction and a clear fluorescence response. researchgate.net
Ion and Biomolecule Sensing in Research Environments
Beyond enzymes, fluorescent probes can be engineered to detect a wide variety of ions and biomolecules. usu.edu These probes are crucial for studying the roles of these species in cellular signaling, metabolism, and disease. The design of such probes often involves incorporating a specific recognition element that binds to the target ion or biomolecule, coupled with a fluorescent reporter.
The 6-amino group of this compound offers a versatile handle for attaching chelators for metal ions (e.g., Ca2+, Zn2+) or binding motifs for other small molecules or large biomolecules like proteins and nucleic acids. nanochemres.org Upon binding to the target, a conformational change or an electronic effect could alter the fluorescence of the erythrosin core, providing a detectable signal. For instance, a probe for a specific metal ion might show an increase in fluorescence intensity upon binding. usu.edu Similarly, probes for biomolecules like ATP have been developed to monitor cellular energy levels. nih.gov
Table 2: Potential Sensing Applications of this compound Derivatives
| Target Analyte | Recognition Moiety (Hypothetical) | Principle of Detection |
| Calcium Ions (Ca2+) | BAPTA-like chelator | Conformational change upon Ca2+ binding, leading to increased fluorescence. |
| Nitric Oxide (NO) | o-Diaminophenyl group | Reaction with NO to form a fluorescent triazole derivative. nih.gov |
| Specific DNA sequence | Oligonucleotide probe | Hybridization with the target sequence, bringing a quencher in proximity to the fluorophore or relieving quenching. |
This table is illustrative and presents potential, not yet realized, applications.
Applications in Materials Science Research
The unique photophysical properties of erythrosin and its derivatives also position them as interesting building blocks for the creation of novel functional materials. uni-jena.debaltic-tram.eu The field of materials science seeks to understand and design materials with specific properties for various applications. wikipedia.org
Functional Materials and Nanotechnology Integration
The incorporation of fluorescent dyes like this compound into polymers, gels, or nanoparticles can lead to the development of "smart" materials that respond to external stimuli. fun-nanotech.orgtaylorfrancis.com For example, a polymer containing this compound might change its fluorescence properties in response to changes in pH, temperature, or the presence of a specific chemical. This could have applications in areas like environmental sensing or creating responsive coatings.
Nanotechnology offers a powerful platform for integrating fluorescent molecules into highly organized structures. uu.se this compound could be attached to the surface of nanoparticles, creating fluorescent nanoprobes for various applications. For instance, these could be used in advanced imaging techniques or as components in biosensors. nanochemres.org The ability to modify the 6-amino group allows for covalent attachment to a wide range of nanomaterials, including silica (B1680970) nanoparticles, quantum dots, or gold nanoparticles. nanochemres.org
Optical and Optoelectronic Research Applications
The strong absorption and emission in the visible spectrum make erythrosin-based compounds suitable for applications in optics and optoelectronics. scispace.comspringer.commdpi.comsouthampton.ac.uk These fields are concerned with the generation, manipulation, and detection of light.
Derivatives of this compound could be investigated for their potential use in:
Organic Light-Emitting Diodes (OLEDs): As an emissive layer or a dopant in the emissive layer.
Dye-Sensitized Solar Cells (DSSCs): As the photosensitizer that absorbs light and injects electrons into a semiconductor.
Optical Data Storage: Where the fluorescent state of the molecule could be used to represent bits of information. rsc.org
Research in this area would involve characterizing the photophysical and electronic properties of this compound and its derivatives in thin films and solid-state devices. The goal would be to understand how the molecular structure relates to the material's performance in these applications. tu-freiberg.de
Role in Mechanistic Studies of Biological Processes (Non-Clinical)
While direct research literature extensively detailing the role of this compound as a molecular probe in mechanistic studies is limited, the photochemical properties of its derivatives provide significant insight into its potential applications. A closely related compound, 5-(4,6-dichloro-1,3,5-triazin-2-yl) aminoerythrosin (AE), has been instrumental in studying the mechanisms of photosensitization, particularly in its interaction with melanin (B1238610). researchgate.net These studies on AE offer a strong inferential basis for the potential utility of this compound in similar non-clinical research, leveraging its structural and photochemical characteristics.
The core of its application in mechanistic studies lies in its function as a photosensitizer. Photosensitizers are molecules that, upon absorption of light, can induce chemical changes in other nearby molecules. This property is invaluable for probing biological processes at a molecular level without invasive physical disruption.
Studies involving the aminoerythrosin derivative AE have elucidated several key photochemical behaviors that are likely shared by this compound due to their structural similarities. When bound to melanin, the AE derivative demonstrates altered fluorescence properties and measurable triplet quantum yields. researchgate.net The triplet state is a long-lived electronically excited state that is crucial for photosensitization reactions. The ability of the dye to reach this state allows it to interact with surrounding molecules, such as molecular oxygen, to produce reactive oxygen species (ROS).
The generation of ROS, like singlet oxygen, is a key aspect of its utility in mechanistic studies. By controlling the location and timing of ROS production with light, researchers can investigate the role of oxidative stress in various cellular processes. For instance, the photosensitized production of melanin free radicals has been observed, which can be detected using techniques like electron spin resonance (ESR). researchgate.net This allows for the detailed study of radical-mediated processes and the protective or damaging roles of molecules like melanin. researchgate.net
The binding of these dyes near the surface of polymeric melanin suggests site-specific interactions that can be exploited to study the surface chemistry and reactivity of such biological macromolecules. researchgate.net The ability to photosensitize oxygen consumption provides a quantitative measure of the photosensitizing efficiency and can be used to probe the accessibility of oxygen to the dye-binding sites. researchgate.net
These findings suggest that this compound could be employed as a tool to investigate:
The mechanisms of phototoxicity and photoprotection in pigmented tissues.
The role of melanin in scavenging free radicals and its interaction with photosensitizing agents.
The kinetics and dynamics of ROS generation and their subsequent effects on biological structures.
The use of techniques such as steady-state fluorescence, laser flash photolysis, and electron spin resonance in conjunction with aminoerythrosin derivatives highlights the methodological framework within which this compound could be applied to dissect complex biological mechanisms. researchgate.net
Interactive Data Table: Photochemical Properties of Aminoerythrosin Derivative (AE) Bound to Melanin
| Photochemical Parameter | Observation | Implication for Mechanistic Studies |
| Fluorescence | Alteration of dye fluorescence upon binding to melanin. researchgate.net | Allows for the study of binding interactions and the microenvironment of the dye. |
| Triplet Quantum Yield | Measurable triplet quantum yields detected via laser flash photolysis. researchgate.net | Indicates the potential for photosensitization reactions and ROS generation. |
| Oxygen Consumption | Photosensitized oxygen consumption. researchgate.net | Provides a quantitative measure of the photosensitizing efficiency and oxygen accessibility. |
| Free Radical Generation | Generation of melanin free radicals detectable by ESR. researchgate.net | Enables the investigation of radical-mediated processes and oxidative stress. |
Utilization in Analytical Method Development
The inherent spectroscopic properties of this compound, particularly its fluorescence, position it as a valuable compound for the development of new analytical methods. thermofisher.com Fluorescent molecules, or fluorophores, are widely used in the development of sensitive and specific detection and quantification assays. thermofisher.comleica-microsystems.com The development of analytical procedures often relies on the ability to generate a measurable signal that is proportional to the concentration of an analyte.
The primary application of this compound in this context is as a fluorescent label or probe. thermofisher.com By covalently attaching the this compound molecule to a target molecule (e.g., a protein, antibody, or nucleic acid), the target can be detected and quantified with high sensitivity using fluorescence spectroscopy or microscopy. thermofisher.comlibretexts.org The reactive amino group on the this compound structure provides a convenient handle for such conjugation reactions.
Analytical techniques that could be developed or enhanced using this compound include:
Fluorescence Microscopy: this compound can be used as a fluorescent stain to visualize specific cellular components or to track the localization and movement of biomolecules within living cells. libretexts.orgahf.de Its application in techniques like immunofluorescence, where it is conjugated to an antibody, allows for the specific labeling of target proteins. thermofisher.com
Flow Cytometry: In flow cytometry, cells are passed through a laser beam, and the scattered and fluorescent light is measured. By labeling specific cell populations with this compound-conjugated antibodies, these cells can be identified and quantified. leica-microsystems.com
Immunoassays: Techniques like enzyme-linked immunosorbent assay (ELISA) can be adapted to use fluorescent labels instead of enzymes. A fluoroimmunoassay using this compound would involve its conjugation to a detection antibody, providing a quantifiable fluorescent signal.
Biosensors: this compound could be incorporated into the design of fluorescent biosensors. For example, its fluorescence properties might change upon binding to a specific analyte, allowing for the development of a sensor that "turns on" or "turns off" in the presence of the target molecule. While direct examples for this compound are not prevalent, other amino-containing fluorescent dyes have been used to develop ratiometric probes for metal ions, demonstrating the principle. nih.gov
The development of analytical methods using this compound would involve optimizing parameters such as the conjugation chemistry, the excitation and emission wavelengths, and the reduction of background interference to achieve the desired sensitivity and specificity. The process of validating such a method would include assessing its accuracy, precision, linearity, and range to ensure it is suitable for its intended purpose.
Interactive Data Table: Potential Analytical Applications of this compound
| Analytical Technique | Potential Role of this compound | Key Advantages |
| Fluorescence Microscopy | Fluorescent stain or label for specific biomolecules. libretexts.orgahf.de | High contrast and specific visualization of cellular structures. ahf.de |
| Flow Cytometry | Fluorescent tag for cell identification and sorting. leica-microsystems.com | High-throughput analysis of single cells. |
| Fluoroimmunoassays | Fluorescent label for detection antibodies. | High sensitivity and quantitative measurements. |
| Biosensors | Signal-generating component that responds to analyte binding. nih.gov | Real-time detection of specific analytes. |
Mechanistic Studies of 6 Aminoerythrosin Interactions with Complex Systems
Binding Interactions with Biological Macromolecules and Assemblies
Biological macromolecules, including proteins and nucleic acids, present complex surfaces and charge distributions that can engage in specific and non-specific interactions with small molecules. researchgate.net The binding of a dye like 6-Aminoerythrosin is dictated by forces such as electrostatic interactions, hydrogen bonding, hydrophobic effects, and dispersion forces. thermofisher.com The affinity and specificity of these interactions are fundamental to the biological activity and function of the resulting complex. researchgate.netthermofisher.com
Protein-Dye Interactions (e.g., Melanin (B1238610) Binding)
The interaction between dyes and proteins can lead to the formation of complexes that alter the function of the protein or the photophysical properties of the dye. A notable example is the binding of xanthene dyes to melanin, a pigment polymer found in various tissues.
Melanin is known to bind a wide range of chemicals, including various drugs and dyes, which can lead to their accumulation in pigmented tissues. nih.govwuxiapptec.com This binding can be a protective mechanism, sequestering potentially harmful substances, but it can also lead to long-term retention and potential toxicity. nih.gov The binding is often charge-dependent and influenced by the pH of the environment. mdpi.comhelsinki.fi For instance, acidic compounds tend to bind more effectively to melanin at the acidic pH found within melanosomes. helsinki.fi
Specific research has been conducted on a synthetic derivative of this compound, 5-(4,6-dichloro-1,3,5-triazin-2-yl) aminoerythrosin (AE) , to study its interaction with melanin. In these studies, the dye was covalently bound to synthetic DOPA-melanin. The findings suggest that the dye binds near the surface of the melanin polymer. rsc.orgrsc.org This interaction significantly affects the dye's properties, as detailed in the table below.
| Parameter | Observation for AE-Melanin Complex | Implication | Source |
| Fluorescence | Quenching of dye fluorescence upon binding. | Indicates interaction between the dye's excited singlet state and the melanin polymer, possibly through energy or electron transfer. | rsc.orgrsc.org |
| Triplet State | Reduction in the triplet state quantum yield. | Suggests that the melanin polymer interferes with the intersystem crossing process of the dye. | rsc.orgrsc.org |
| Photosensitization | Efficient photosensitized production of melanin free radicals. | The bound dye can transfer energy or electrons to melanin upon photoexcitation, leading to radical formation. | researchgate.netrsc.orgrsc.org |
| Oxygen Consumption | Photosensitized oxygen consumption is observed. | Suggests the formation of singlet oxygen (Type II energy transfer) or other reactive oxygen species. The interaction appears to be site-specific. | rsc.orgrsc.org |
These findings for the aminoerythrosin derivative AE indicate that while binding to melanin quenches some photophysical pathways, it also opens up others, such as the generation of melanin radicals. This has implications for understanding the photosensitizing potential of such dyes in pigmented environments.
Furthermore, the parent compound, Erythrosin B , has been shown to inhibit the function of the Zika virus (ZIKV) NS2B-NS3 protease complex by disrupting the crucial interactions between the NS2B and NS3 proteins. This inhibition occurs through a non-competitive mechanism, highlighting the ability of erythrosin structures to bind to protein complexes and allosterically modulate their function. nih.gov
Nucleic Acid Interactions
The interaction of small molecules with nucleic acids like DNA and RNA is a cornerstone of many therapeutic and diagnostic strategies. These interactions can occur through groove binding, intercalation between base pairs, or electrostatic binding to the phosphate (B84403) backbone. thermofisher.comnih.gov Such binding can lead to changes in the nucleic acid structure and can interfere with processes like replication and transcription. thermofisher.com
Studies on Erythrosin B (ErB) have shown that it can interact with the genetic material of cells. In human liver cancer (HepG2) cells, ErB was found to induce DNA damage. nih.gov Subsequent analysis of gene expression revealed that ErB treatment significantly altered the expression of genes involved in DNA repair mechanisms. nih.gov Specifically, it caused a decrease in the expression of FEN1 and REV1, two genes involved in base excision repair. nih.gov This modulation of DNA repair gene expression suggests that the genotoxicity of ErB is linked to its interaction with DNA and the subsequent cellular response. nih.gov
A patent has also listed erythrosin and its derivatives as agents for determining interactions at the nucleic acid level, further supporting the relevance of this class of compounds in probing DNA and RNA. google.com The binding is facilitated by the general physical forces that govern protein-nucleic acid interactions, including hydrogen bonding and electrostatic forces. thermofisher.com
Interactions with Synthetic Polymers and Surfaces
The interaction of dyes with synthetic polymers and functionalized surfaces is critical for the development of advanced materials, sensors, and drug delivery systems. mdpi.com Synthetic polymers can be engineered with specific chemical compositions, charges, and architectures to control their interaction with guest molecules like this compound. inspenet.comresearchgate.netcmu.edu These interactions are typically non-covalent and can be designed to be highly specific, sometimes mimicking the affinity of natural antibodies. nih.gov
The interaction of polymers with surfaces can be quantified using techniques like quartz crystal microbalance (QCM). Studies have shown how anionic polymers interact differently with surfaces bearing various functional groups (hydroxyl, carboxyl, methyl, amine). researchgate.net The adsorption is influenced by factors like hydrogen bonding capacity, solubility, pH, and salt concentration. researchgate.net A dye like this compound, which is anionic, would be expected to interact strongly with positively charged surfaces or polymers containing cationic groups. Its binding to hydrophobic surfaces would be driven by the non-polar xanthene backbone.
Photoinduced Electron Transfer and Energy Transfer Mechanisms in Complexes
Upon absorption of light, this compound, like other xanthene dyes, is promoted to an excited electronic state. This excited state is a potent oxidizing and reducing agent and can relax to the ground state via several pathways, including fluorescence, intersystem crossing to a triplet state, or by interacting with other molecules through photoinduced electron transfer (PET) or energy transfer. bohrium.commdpi.com
Photoinduced Electron Transfer (PET) involves the transfer of an electron from an excited donor to an acceptor (or from a donor to an excited acceptor). bohrium.com This process results in the formation of a charge-separated state, which is a key step in many photochemical reactions and energy conversion schemes. mdpi.comrsc.orgnih.gov Studies on Erythrosin B have provided detailed mechanistic insights into its PET reactions.
Reaction with Duroquinone (B146903): In alcoholic solvents, the triplet excited state of Erythrosin B reacts with duroquinone via PET. A key intermediate in this reaction is a triplet exciplex, a transient complex of the excited dye and the quencher. The formation of this exciplex was confirmed by observing spin-orbit coupling-induced electron spin polarization using transient absorption and pulsed FT-EPR spectroscopy. uni-konstanz.de
Reaction with Molybdocyanide: The PET reaction between the triplet Erythrosin B dianion and the octacyanomolybdate(IV) anion [Mo(CN)₈]⁴⁻ has also been studied. acs.org This study provided a rare example of an enthalpy-entropy compensation effect in electron transfer between two anions, where the entropic term was significantly influenced by the rearrangement of the surrounding water network. acs.org
The key parameters for the PET reaction of triplet Erythrosin B with [Mo(CN)₈]⁴⁻ are summarized below.
| Parameter | Value | Significance | Source |
| Triplet State Enthalpy (ΔH₁) | 180 ± 10 kJ mol⁻¹ | The energy stored in the triplet state, available to drive the reaction. | acs.org |
| Triplet Formation Volume Change (ΔV₁) | ~2 mL mol⁻¹ | Intrinsic structural changes in the dye upon forming the triplet state. | acs.org |
| Electron Transfer Enthalpy (ΔH₂) | Varies with cation | The heat of the electron transfer step is dependent on the surrounding ions. | acs.org |
| Electron Transfer Entropy (TΔS₂) | Varies with cation | The entropy change, linked to water network rearrangement, is a major factor at room temperature. | acs.org |
Energy Transfer is another critical deactivation pathway for excited dyes. In this process, the energy from the excited donor is transferred to an acceptor molecule, exciting the acceptor and deactivating the donor. edinst.combu.edu There are two primary mechanisms:
Förster Resonance Energy Transfer (FRET): A long-range (1-10 nm) dipole-dipole interaction. It requires spectral overlap between the donor's emission and the acceptor's absorption. edinst.com
Dexter Energy Transfer: A short-range electron exchange mechanism that requires orbital overlap between the donor and acceptor. It can proceed via both singlet and triplet states. edinst.com
The photosensitization of melanin by 5-(4,6-dichloro-1,3,5-triazin-2-yl) aminoerythrosin (AE) , which leads to oxygen consumption, is an example of energy transfer. rsc.orgrsc.org In this Type II photochemical process, the excited triplet state of the dye transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with various biological substrates.
Structure Property Relationships and Design Principles for 6 Aminoerythrosin Derivatives
Correlation of Chemical Structure with Photophysical Properties
The foundational structure of 6-Aminoerythrosin is a xanthene core, a three-ring system that forms the basis of its chromophore. Key structural features that dictate its photophysical properties include:
The Xanthene Chromophore : This planar, conjugated system is responsible for the molecule's strong absorption of visible light and subsequent fluorescence. The extent of the π-conjugated system is a primary determinant of the absorption and emission wavelengths.
The Amino Group (-NH₂) at Position 6 : The introduction of this electron-donating group at the 6-position significantly influences the electronic properties of the xanthene core. This modification can create a donor-π-acceptor (D-π-A) type structure, which often leads to red-shifted absorption and emission spectra compared to the parent erythrosin molecule.
Four Iodine Atoms : A defining feature of erythrosin and its derivatives is the presence of four heavy iodine atoms on the xanthene backbone. This substitution induces a significant "heavy-atom effect," which enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). rsc.orgacs.org This property reduces fluorescence quantum yield but increases the production of triplet states, making these compounds effective photosensitizers. rsc.orgacs.org
Pendant Phenyl Ring : Xanthene dyes like this compound typically possess a pendant phenyl ring. The substituent on this ring and its rotational angle relative to the xanthene plane can impact fluorescence. Maintaining orthogonality between the xanthene core and the pendant ring is often crucial for achieving a high fluorescence quantum yield. nih.gov
The photophysical properties are also sensitive to the molecule's immediate environment. For instance, studies on related aminoerythrosin derivatives have shown that covalent binding to macromolecules like melanin (B1238610) can alter the dye's fluorescence properties. researchgate.net Similarly, the polarity of the solvent can influence absorption and emission maxima. researchgate.net
Impact of Substituents on Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φ_F_), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τ_F_), the average time the molecule spends in the excited state, are highly sensitive to structural modifications.
For xanthene dyes, electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have predictable effects on their photophysical properties. nih.govrsc.org
Electron-Donating Groups (EDGs) : The inherent 6-amino group is an EDG. Further introduction of EDGs can increase the electron density of the π-system, which may enhance the radiative transition rate, potentially leading to higher quantum yields and longer lifetimes, assuming other non-radiative pathways are not simultaneously enhanced. acs.org
Electron-Withdrawing Groups (EWGs) : Attaching EWGs to the xanthene core or the pendant phenyl ring can lower the energy of the frontier molecular orbitals. nih.gov This often results in a bathochromic (red) shift in the absorption and emission spectra. nih.gov However, EWGs on the xanthene core can also decrease the quantum yield and shorten the fluorescence lifetime by promoting non-radiative decay pathways or increasing susceptibility to nucleophilic attack. nih.govacs.orgresearchgate.net
The heavy-atom effect of the iodine atoms in this compound inherently lowers its fluorescence quantum yield and lifetime compared to non-halogenated analogues like fluorescein (B123965). rsc.org Experimental studies on erythrosine (the parent compound of this compound) show a significantly shorter fluorescence lifetime (0.6 ± 0.15 ns) compared to fluorescein (4.5 ± 0.15 ns), a direct consequence of the enhanced intersystem crossing caused by the iodine atoms. rsc.org This effect is a dominant factor in the photophysics of erythrosin derivatives.
Table 1: Predicted Effects of Substituents on the Photophysical Properties of a Hypothetical this compound Derivative
| Substituent Type (at position R) | Example | Predicted Effect on λ_em (Emission Wavelength) | Predicted Effect on Φ_F (Quantum Yield) | Predicted Effect on τ_F (Lifetime) | Rationale |
| Electron-Donating Group (EDG) | -OCH₃, -N(CH₃)₂ | Slight Blue or Red Shift | Increase | Increase | Increases electron density on the chromophore, potentially enhancing the radiative decay rate. acs.org |
| Electron-Withdrawing Group (EWG) | -CN, -NO₂ | Red Shift | Decrease | Decrease | Lowers LUMO energy, can introduce non-radiative decay pathways, and may enhance photoinduced electron transfer (PeT) quenching. acs.orgnih.gov |
| Additional Halogen | -Br, -I | Red Shift | Significant Decrease | Significant Decrease | Increases the heavy-atom effect, strongly promoting intersystem crossing to the triplet state. rsc.org |
Rational Design Principles for Enhanced Performance as Research Probes
The rational design of this compound derivatives for use as fluorescent probes involves strategically modifying the chemical structure to optimize specific properties for a given application. nih.gov Key design principles include:
Tuning Photophysical Properties : The absorption and emission wavelengths can be fine-tuned by altering the electronic nature of the xanthene core. Replacing the 3' and 6' oxygens with nitrogens (to create rhodamine-like structures) or other heteroatoms can push the emission further into the red and near-infrared (NIR) regions, which is advantageous for biological imaging to avoid cellular autofluorescence. nih.govacs.org
Modulating Quantum Yield and Lifetime : For applications requiring bright fluorescence, strategies to increase the quantum yield are necessary. This can be challenging for the erythrosin scaffold due to the dominant heavy-atom effect. However, structural modifications that restrict intramolecular vibrations and rotations, which are common non-radiative decay pathways, can lead to enhanced brightness. nih.gov
Controlling Photoinduced Electron Transfer (PeT) : PeT is a primary mechanism for creating "turn-on" fluorescent probes. nih.govacs.org A probe can be designed to be non-fluorescent in its initial state due to efficient PeT quenching from an attached quencher moiety. Upon reaction with a specific analyte, the quenching moiety is cleaved or modified, inhibiting PeT and restoring fluorescence. For a this compound derivative, one could attach a reducible group to the pendant phenyl ring, which could act as an electron acceptor to quench the excited xanthene fluorophore. nih.gov
Incorporating Targeting and Reactivity : For a probe to be useful, it must localize to its target. This is achieved by introducing specific functional groups. An allyl group can be used for anchoring to lysosomes, while other moieties can target mitochondria or other organelles. acs.org Furthermore, incorporating a reactive group, such as a succinimidyl ester or maleimide, allows the dye to be covalently attached to biomolecules like proteins or nucleic acids, creating specific bioconjugates.
Theoretical and Experimental Approaches to Structure-Property Correlation
Understanding and predicting the link between structure and photophysical properties relies on a combination of experimental measurements and theoretical calculations.
Experimental Approaches:
UV-Visible Absorption and Fluorescence Spectroscopy : These are fundamental techniques used to measure the absorption and emission spectra, determine the maximum wavelengths (λ_abs and λ_em), and calculate the Stokes shift. researchgate.net The fluorescence quantum yield is typically measured relative to a known standard.
Time-Resolved Fluorescence Spectroscopy : This technique is used to measure the fluorescence lifetime (τ_F) of the excited state, providing insight into the rates of radiative and non-radiative decay. rsc.org
Laser Flash Photolysis (LFP) : LFP is essential for studying triplet state properties. It allows for the direct observation of the triplet-triplet absorption and the calculation of the triplet state quantum yield (Φ_T) and lifetime, which are critical for photosensitizers. acs.orgacs.org
Theoretical Approaches:
Quantum Chemical Calculations : Computational methods are powerful tools for predicting how structural changes will affect photophysical properties before a molecule is synthesized.
Density Functional Theory (DFT) is commonly used to model the ground-state geometry and electronic properties of molecules.
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating excited-state properties, including the energies of electronic transitions, which correspond to the absorption and fluorescence wavelengths. cdnsciencepub.com These calculations can effectively model the shifts caused by different substituents.
By combining these experimental and theoretical methods, researchers can establish robust structure-property relationships. For example, a clear correlation can be drawn between the calculated energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and the experimentally observed absorption wavelength. This synergy accelerates the rational design of novel this compound derivatives with tailored properties for advanced applications.
Table 2: Summary of Approaches for Structure-Property Correlation
| Approach | Method/Technique | Information Obtained | Relevance to this compound |
| Experimental | UV-Vis & Fluorescence Spectroscopy | λ_abs, λ_em, Stokes Shift, Quantum Yield (Φ_F) | Characterizes fundamental photophysical properties. researchgate.net |
| Time-Resolved Spectroscopy | Fluorescence Lifetime (τ_F) | Quantifies excited singlet state decay rate, revealing the impact of the heavy-atom effect. rsc.org | |
| Laser Flash Photolysis (LFP) | Triplet Absorption, Triplet Quantum Yield (Φ_T) | Crucial for understanding photosensitization capabilities due to high ISC. acs.orgacs.org | |
| Theoretical | Density Functional Theory (DFT) | Optimized molecular geometry, HOMO/LUMO energies | Predicts ground-state stability and electronic structure. |
| Time-Dependent DFT (TD-DFT) | Excited state energies (absorption/emission wavelengths), oscillator strengths | Predicts spectral properties and guides the design of derivatives with specific colors. cdnsciencepub.com |
Future Perspectives and Emerging Research Directions for 6 Aminoerythrosin
Innovations in Synthetic Strategies
While specific research into innovative synthetic strategies for 6-Aminoerythrosin is not extensively documented in current literature, the broader field of xanthene dye synthesis offers a fertile ground for future exploration. beilstein-journals.orgrsc.org The development of novel synthetic routes is crucial for enhancing yield, purity, and enabling the creation of new derivatives with tailored properties.
Future synthetic strategies are likely to move beyond traditional methods, focusing on efficiency and sustainability. One promising avenue is the development of one-pot, multi-component reactions that can construct the complex xanthene skeleton in a single step from simple precursors. researchgate.net Such methods offer advantages like high atom economy and simplified purification processes. researchgate.net Furthermore, the use of alternative energy sources like microwave irradiation and ultrasound in synthesis is an emerging trend that can lead to faster reactions and higher yields under milder conditions. researchgate.net
For functionalized xanthene dyes, new synthetic strategies often involve the use of advanced catalytic systems to achieve high selectivity. beilstein-journals.org For instance, developing a common synthetic plan based on modifying the carboxylic acid moiety, a common feature in many xanthene dyes, allows for the creation of various derivatives. beilstein-journals.org A green approach utilizing coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in aqueous conditions has been reported for appending xanthene dyes to other molecules, a strategy that could be adapted for this compound. nih.gov
Table 1: Potential Future Synthetic Approaches for this compound
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
|---|---|---|
| One-Pot, Multi-Component Reactions | High atom economy, simplified processes, reduced waste. | Green Chemistry, Process Chemistry. researchgate.net |
| Microwave/Ultrasound-Assisted Synthesis | Faster reaction times, higher yields, milder conditions. | Sonochemistry, Green Chemistry. researchgate.net |
| Advanced Catalysis | High selectivity (chemo-, regio-, stereoselectivity), lower energy requirements. | Organometallic Chemistry, Catalysis. beilstein-journals.org |
Advanced Applications in Multi-Modal Imaging Research
Multi-modal imaging, which integrates data from two or more imaging techniques (e.g., PET/CT, PET/MRI), provides a more comprehensive and accurate view of biological systems than any single modality alone. lucintel.comnih.gov This approach is revolutionizing diagnostics and research in fields like oncology, neurology, and cardiology. marketsandmarkets.comnumberanalytics.com While specific applications of this compound as a multi-modal imaging probe have not yet been reported, its structural similarity to other fluorescent dyes suggests significant potential.
The development of targeted imaging probes is a key trend in molecular imaging. numberanalytics.com These probes are designed to bind to specific biomarkers, enhancing the specificity of the imaging modality. numberanalytics.com Future research could focus on conjugating this compound to targeting moieties (e.g., antibodies, peptides) to create probes for specific diseases. The inherent fluorescence of the xanthene core could be combined with other imaging capabilities. For example, by incorporating a radionuclide, a dual PET/fluorescence probe could be developed, offering the high sensitivity of PET for deep tissue imaging and the high resolution of fluorescence for image-guided surgery. nih.gov
The integration of Artificial Intelligence (AI) with multi-modal imaging is another major trend, enhancing image processing, interpretation, and diagnostic accuracy. marketsandmarkets.comdatabridgemarketresearch.com As new probes based on this compound are developed, AI algorithms could be trained to analyze the complex datasets they generate.
Table 2: Potential Multi-Modal Imaging Applications for this compound Derivatives
| Imaging Modality Combination | Potential Application Area | Key Advantage |
|---|---|---|
| PET/CT or PET/MRI | Oncology, Neurology | Combines functional PET data with high-resolution anatomical data from CT or MRI. lucintel.commarketsandmarkets.com |
| Fluorescence/MRI | Preclinical Research | Integrates the high sensitivity of optical imaging with the high spatial resolution of MRI. numberanalytics.com |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of chemical and drug discovery by accelerating timelines, reducing costs, and enabling the exploration of vast chemical spaces. mdpi.comhep.com.cn These technologies can predict molecular properties, identify novel drug targets, and even generate new molecular structures with desired characteristics. harvard.edudrugtargetreview.com
While there is no specific research detailing the use of AI/ML in the discovery or optimization of this compound, this represents a significant future opportunity. AI/ML models could be employed in several ways:
Property Prediction: By training models on datasets of known xanthene dyes, AI could predict the physicochemical, pharmacokinetic, and toxicological properties of novel this compound derivatives. mdpi.com This would allow researchers to prioritize the synthesis of the most promising candidates.
De Novo Design: Generative AI models can design entirely new molecules optimized for specific functions. nih.gov For instance, an AI could be tasked with designing a this compound analogue with enhanced photostability or a specific absorption wavelength for a particular application, such as a photosensitizer in photodynamic therapy.
Synthesis Planning: AI can suggest efficient and novel synthetic pathways for complex molecules, potentially overcoming challenges in traditional synthesis. drugtargetreview.com This could accelerate the production of this compound and its derivatives.
Photosensitizer Discovery: AI and Bayesian optimization have been used to create self-improving discovery systems for high-performance photosensitizers, successfully screening millions of molecules to find promising candidates. nih.govacs.org A similar approach could be applied to discover novel amino-xanthene photosensitizers.
The development of AI models for predicting photosensitizing effects based on a molecule's chemical structure is an active area of research, which could be directly relevant to future studies of this compound. chemrxiv.org
Exploration of Novel Photochemical Reactivities
The photochemical properties of xanthene dyes are central to their applications. conicet.gov.arnih.gov While the specific photochemical reactivity of this compound is not widely documented, studies on related aminoerythrosin derivatives provide a strong basis for future research directions. vulcanchem.com
Research on 5-(4,6-dichloro-1,3,5-triazin-2-yl) aminoerythrosin (a related derivative) has shown that when bound to melanin (B1238610), these dyes exhibit interesting photochemical behaviors. vulcanchem.com This suggests that the amino group significantly influences the molecule's interaction with biological substrates and its subsequent light-induced activity. The exploration of this compound's photochemical reactivity could focus on its potential as a photosensitizer. Photosensitizers are molecules that, upon light absorption, can generate reactive oxygen species (ROS), a property utilized in applications like photodynamic therapy and photocatalysis. numberanalytics.comnumberanalytics.com
Future research will likely investigate key photophysical and photochemical parameters of this compound.
Table 3: Potential Photochemical Research Areas for this compound
| Research Area | Key Parameters to Investigate | Potential Application |
|---|---|---|
| Photosensitization | Triplet quantum yield, Singlet oxygen generation | Photodynamic Therapy, Photocatalysis. vulcanchem.comnih.gov |
| Fluorescence Studies | Fluorescence quantum yield, Fluorescence lifetime | Bio-imaging, Fluorescent Probes. vulcanchem.comresearchgate.net |
| Radical Generation | Formation of dye radicals, Interaction with biological molecules | Mechanistic studies in photobiology. vulcanchem.com |
| Photostability | Degradation quantum yield | Long-term applications in materials science and imaging. mdpi.com |
Studies have shown that xanthene dyes can undergo an efficient electron-transfer process, and their triplet states can be quenched, leading to the formation of radicals. nih.gov Investigating these pathways for this compound will be crucial to understanding its potential and limitations as a functional dye.
Role in Sustainable Chemistry Research
Sustainable or "green" chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sustainability-directory.com This field is guided by twelve principles, including waste prevention, use of renewable feedstocks, and designing for energy efficiency. ncsu.edu
The role of this compound in sustainable chemistry research is an emerging area with considerable potential. Future research is expected to address several aspects of its lifecycle from a green chemistry perspective:
Green Synthesis: Developing synthetic routes for this compound that align with green chemistry principles is a primary goal. This involves using safer solvents (like water), renewable starting materials, and energy-efficient processes (e.g., room temperature synthesis). researchgate.netmdpi.com The synthesis of dyes from bio-based feedstocks like cellulose (B213188) and lignin (B12514952) components is an active research area that could inspire new routes to xanthene dyes. acs.org
Benign Design: Research could focus on designing this compound derivatives that are inherently less toxic and readily biodegradable after their intended use, minimizing their environmental impact. sustainability-directory.com
Sustainable Applications: The application of this compound can also be designed with sustainability in mind. For example, using it as a photocatalyst for degrading pollutants or in water-based dyeing processes for textiles would represent a green application. researchgate.netscilit.com A green spectrofluorimetric method using Erythrosine B (a related compound) for detecting pharmaceuticals has been developed, highlighting a sustainable analytical application. researchgate.net
By systematically applying the principles of green chemistry, the entire lifecycle of this compound, from its creation to its final fate, can be made more environmentally benign.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Erythrosine |
| 5-(4,6-dichloro-1,3,5-triazin-2-yl) aminoerythrosin |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) |
| Erythrosine B |
| 5-(chloromethyl)furfural (CMF) |
| Barium carbonate |
| Rhodamine B |
| Fluorescein (B123965) |
| Eosin Y |
Q & A
Q. What collaborative frameworks enhance interdisciplinary studies involving this compound?
- Methodological Answer : Establish cross-disciplinary teams (chemists, biologists, data scientists) with shared protocols and data standards. Use project management tools (e.g., Open Science Framework) to track milestones, and predefine roles (e.g., synthetic chemistry, in vivo testing). Publish joint datasets in FAIR-aligned repositories to ensure interoperability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
